molecular formula C12H10N4O4 B14205517 4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide CAS No. 825621-98-5

4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14205517
CAS No.: 825621-98-5
M. Wt: 274.23 g/mol
InChI Key: IZKCMWITYPSOOZ-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a nitro group, and a phenylethyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The nitro group can be introduced through nitration reactions, while the phenylethyl moiety is added via acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenylethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and pyrazole ring are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-N-(2-oxo-2-phenylethyl)benzamide: Shares a similar structure but with a benzamide moiety instead of a pyrazole ring.

    4-Nitro-N-(2-oxo-2-phenylethyl)aniline: Similar but with an aniline group instead of a carboxamide.

Uniqueness

4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

825621-98-5

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

4-nitro-N-phenacyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10N4O4/c17-10(8-4-2-1-3-5-8)7-13-12(18)11-9(16(19)20)6-14-15-11/h1-6H,7H2,(H,13,18)(H,14,15)

InChI Key

IZKCMWITYPSOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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